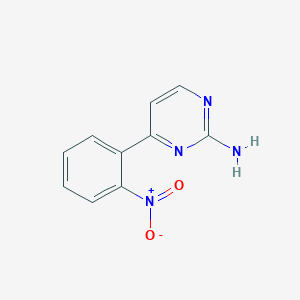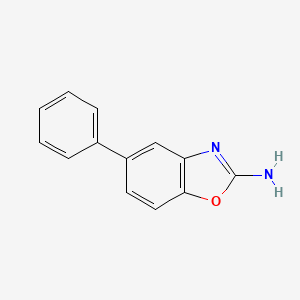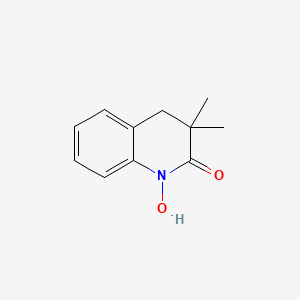
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one
説明
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one, also known as L-689,560, is a synthetic compound that has been widely used in scientific research. It belongs to the class of tetrahydroquinolines and has been shown to have various biochemical and physiological effects.
作用機序
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one acts as a competitive antagonist at the glycine site of the NMDA receptor. By binding to the glycine site, 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one prevents the binding of glycine, which is necessary for the activation of the NMDA receptor. This results in a decrease in NMDA receptor activity and a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one are mainly related to its action on the NMDA receptor. By reducing NMDA receptor activity, 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one has been shown to have neuroprotective effects in various models of neurodegenerative diseases. It has also been shown to have analgesic effects in animal models of pain.
実験室実験の利点と制限
One of the main advantages of using 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one in lab experiments is its high selectivity for the glycine site of the NMDA receptor. This allows for the specific targeting of the NMDA receptor and the study of its role in various physiological processes. However, one of the limitations of using 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one in scientific research. One potential direction is the study of its effects on neuroinflammation, which has been implicated in various neurological disorders. Another potential direction is the development of more soluble derivatives of 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one that can be used in a wider range of experimental settings. Additionally, the potential therapeutic effects of NMDA receptor antagonists in the treatment of addiction and other psychiatric disorders continue to be an area of active research.
In conclusion, 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one is a synthetic compound that has been widely used in scientific research, particularly in the field of neuroscience. Its selectivity for the glycine site of the NMDA receptor has allowed for the study of the role of the NMDA receptor in various physiological processes. While it has several advantages, such as its high selectivity, its low solubility can make it difficult to administer in certain experimental settings. Nonetheless, there are several potential future directions for the use of 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one in scientific research, including the study of its effects on neuroinflammation and the development of more soluble derivatives.
科学的研究の応用
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have an affinity for the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one has been used to study the role of the NMDA receptor in the development of addiction and the potential therapeutic effects of NMDA receptor antagonists in the treatment of addiction.
特性
IUPAC Name |
1-hydroxy-3,3-dimethyl-4H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-11(2)7-8-5-3-4-6-9(8)12(14)10(11)13/h3-6,14H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZCUWSVPBZFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N(C1=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-hydroxy-3,3-dimethyl-1,2,3,4-tetrahydroquinoline-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





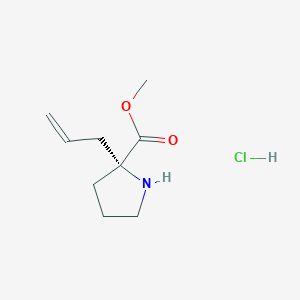
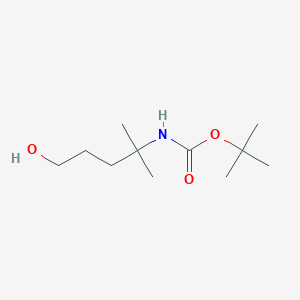
![N-[1-Amino-1-phenyl-meth-(Z)-ylidene]-benzenesulfonamide](/img/structure/B3082395.png)
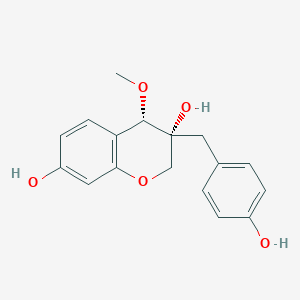
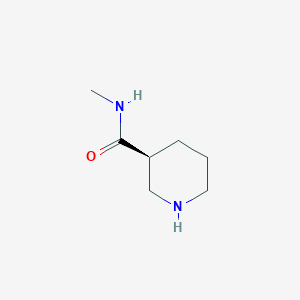
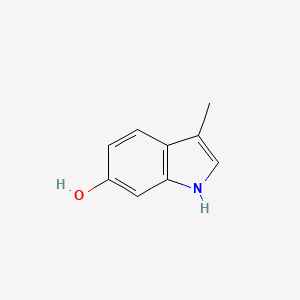
![4-[(Butylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B3082426.png)

